molecular formula C13H7F3O B3040823 2,4,6-Trifluorobenzophenone CAS No. 243448-19-3

2,4,6-Trifluorobenzophenone

Cat. No.: B3040823
CAS No.: 243448-19-3
M. Wt: 236.19 g/mol
InChI Key: QDOCYYMHOUIKNJ-UHFFFAOYSA-N
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Description

2,4,6-Trifluorobenzophenone is an organic compound with the molecular formula C13H7F3O. It is a white, crystalline solid that belongs to the class of fluorinated aromatic compounds. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,6-Trifluorobenzophenone can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of 2,4,6-trifluorobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Another method involves the nucleophilic aromatic substitution of 2,4,6-trifluorobenzonitrile with a suitable nucleophile, followed by hydrolysis to yield the desired ketone. This method often requires the use of strong bases and elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorobenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Carboxylic acids or quinones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

2,4,6-Trifluorobenzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-trifluorobenzophenone involves its interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its lipophilicity and stability, allowing it to interact more effectively with hydrophobic pockets in proteins. The compound can inhibit or activate specific pathways depending on its binding affinity and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tribromophenol: Another halogenated aromatic compound with similar substitution patterns but different reactivity due to the presence of bromine atoms.

    2,4,6-Tri-tert-butylphenol: A sterically hindered phenol with tert-butyl groups, exhibiting different chemical properties and applications.

Uniqueness

2,4,6-Trifluorobenzophenone is unique due to the presence of three fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity, stability, and interactions with other molecules, making it valuable in specific applications where other halogenated compounds may not be suitable.

Properties

IUPAC Name

phenyl-(2,4,6-trifluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3O/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOCYYMHOUIKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101281711
Record name Phenyl(2,4,6-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243448-19-3
Record name Phenyl(2,4,6-trifluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243448-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl(2,4,6-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101281711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,4,6-trifluorobenzoyl chloride (5.0 g), benzene (5 ml) and ferric chloride (1.39 g) were heated at 80° C. for 16 h, then allowed to cool to room temperature. The reaction mixture was diluted with water, extracted with ethyl acetate (×2) and the combined organic extracts washed with brine, dried (MgSO4) and evaporated under reduced pressure (5.80 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
1.39 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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